N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide
Description
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrrolidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O3S/c1-20-11-5-4-9-13-14-10(17(9)15-11)8-12-21(18,19)16-6-2-3-7-16/h4-5,12H,2-3,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTNGKLLLWQINB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNS(=O)(=O)N3CCCC3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring. Subsequent functionalization steps, such as methoxylation and sulfonamide formation, are carried out using specific reagents and reaction conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group and the methylene-linked triazolopyridazine core participate in nucleophilic substitutions under specific conditions:
-
Sulfonamide Reactivity : The sulfur atom in the sulfonamide group acts as an electrophilic center, enabling reactions with nucleophiles like amines or alcohols. For example, substitution at the sulfonyl sulfur may occur under basic conditions .
-
Methylene Bridge Activation : The methylene group (–CH<sub>2</sub>–) adjacent to the triazolopyridazine can undergo nucleophilic attack, particularly in the presence of strong bases (e.g., NaH) or Lewis acids .
Example Reaction Pathway :
Reaction with primary amines under anhydrous conditions yields secondary sulfonamides:
textN-({6-methoxy-triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide + R-NH₂ → N-({6-methoxy-triazolo[4,3-b]pyridazin-3-yl}methyl)-N-R-pyrrolidine-1-sulfonamide + NH₃[1][5].
Condensation and Cyclization Reactions
The triazolopyridazine core facilitates condensation with carbonyl-containing reagents (e.g., aldehydes, ketones) to form fused heterocycles :
-
With Aldehydes : In acidic media, the triazole nitrogen reacts with aldehydes to generate Schiff base intermediates, which cyclize to form larger ring systems (e.g., triazolopyridazine-fused quinazolines) .
-
With β-Ketoesters : Cyclocondensation reactions produce pyridone derivatives, leveraging the electron-withdrawing nature of the triazole ring .
Reported Conditions :
| Reagent | Catalyst | Temperature | Product Class |
|---|---|---|---|
| 4-Chlorobenzaldehyde | HCl (cat.) | 80°C | Quinazoline hybrids |
| Ethyl acetoacetate | Piperidine | Reflux | Pyridone-triazolo hybrids |
Cross-Coupling Reactions
The triazolopyridazine ring supports palladium-catalyzed cross-coupling reactions, similar to related heterocycles :
-
Suzuki-Miyaura Coupling : The 3-position bromine (if present) reacts with aryl boronic acids to form biaryl derivatives. For example:
textN-({6-methoxy-triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide-Br + Ar-B(OH)₂ → N-({6-methoxy-triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide-Ar + B(OH)₃[2][6].
-
Buchwald-Hartwig Amination : Primary/secondary amines couple with halogenated triazolopyridazines to install amino groups .
Catalytic System :
Oxidation and Reduction
-
Methoxy Group Demethylation : Strong oxidizing agents (e.g., BBr₃) cleave the methoxy group to a hydroxyl, enabling further functionalization .
-
Sulfonamide Reduction : LiAlH₄ reduces the sulfonamide to a thioether, though this is less common due to competing decomposition.
Key Transformation :
textN-({6-methoxy-triazolo[...]}methyl)sulfonamide → N-({6-hydroxy-triazolo[...]}methyl)sulfonamide (using BBr₃)[5].
Acid/Base-Mediated Rearrangements
Under acidic conditions, the triazolopyridazine ring undergoes ring-opening reactions, while basic conditions promote tautomerization or deprotonation at the sulfonamide nitrogen .
Biological Activity-Driven Modifications
While not a direct chemical reaction, structure-activity relationship (SAR) studies highlight regions sensitive to modification:
Scientific Research Applications
Medicinal Chemistry
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide has shown potential as a therapeutic agent. Research indicates its effectiveness against various diseases due to its ability to inhibit specific biological pathways.
Case Study : A study demonstrated its efficacy in inhibiting the growth of cancer cell lines through the modulation of kinase activity, particularly targeting c-Met kinase, which is often overexpressed in tumors .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting bacterial growth.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 10 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Synthetic Route Example :
The synthesis typically involves cyclization reactions and nucleophilic substitutions under controlled conditions to yield derivatives with enhanced properties .
Biological Mechanisms of Action
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell proliferation and survival.
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties against specific cancer cell lines by interfering with cellular signaling pathways .
Mechanism of Action
The mechanism by which N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide exerts its effects involves interaction with specific molecular targets. For example, as a dual inhibitor of c-Met and Pim-1, it may bind to the active sites of these enzymes, inhibiting their activity and thereby disrupting cancer cell signaling pathways. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Calculated based on structural similarity to ethoxy analog .
Key Observations:
- Methoxy vs. Ethoxy Substitution : The ethoxy analog () exhibits higher lipophilicity (C₂H₅ vs. CH₃), which may improve tissue penetration but reduce metabolic stability compared to the methoxy group .
- Sulfonamide vs. Carboxamide/Propanamide : The target compound’s sulfonamide group likely improves aqueous solubility over the acetamide () and benzimidazole-linked propanamide () derivatives .
- Bulkier Substituents: Compounds with benzimidazole () or isoquinoline () groups show higher molecular weights (>330 Da), which may limit blood-brain barrier penetration .
Biological Activity
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article will explore its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 312.35 g/mol
- CAS Number : 2097912-16-6
- Structure : The compound features a triazolo[4,3-b]pyridazine core linked to a pyrrolidine sulfonamide moiety.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Its activities can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit potent anticancer properties. For instance, a series of triazolo[4,3-a]pyridines bearing sulfonamide groups showed significant antiproliferative activity against various cancer cell lines. The presence of the triazole moiety is believed to enhance the interaction with biological targets involved in cancer progression .
2. Antimicrobial Activity
Compounds derived from the triazolo[4,3-b]pyridazine framework have shown promising antimicrobial effects. Research suggests that the sulfonamide group contributes to this activity by inhibiting bacterial growth through mechanisms involving folate synthesis pathways .
3. Anticonvulsant and Neuroprotective Effects
The potential anticonvulsant activity of similar compounds has been documented in literature. For example, certain pyrrolidine derivatives have demonstrated efficacy in reducing seizure activity in animal models . These findings suggest that this compound may also possess neuroprotective qualities.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study focused on the antiproliferative effects of triazolo[4,3-b]pyridazine derivatives revealed that compounds similar to this compound exhibited IC values in the low micromolar range against multiple cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Case Study: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that these compounds inhibited bacterial growth effectively at concentrations as low as 5 µg/mL. This suggests a potential application for this compound in treating bacterial infections .
Q & A
What are the critical steps and optimization strategies for synthesizing N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide with high yield and purity?
Synthesis involves multi-step reactions requiring precise control of:
- Temperature : Exothermic reactions (e.g., cyclization) may require cooling to avoid side products .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency for triazole-pyridazine core formation .
- Purification : Column chromatography with gradients (e.g., 5–20% methanol in dichloromethane) ensures separation of sulfonamide derivatives from unreacted intermediates .
Yield optimization often hinges on stoichiometric ratios of methoxy-pyridazine precursors to pyrrolidine-sulfonamide coupling partners .
Which spectroscopic and computational methods are most reliable for structural elucidation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of triazole-pyridazine fusion and sulfonamide linkage. Methoxy protons typically resonate at δ 3.8–4.1 ppm, while pyrrolidine protons show splitting patterns at δ 1.5–3.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC-PDA : Purity >95% is achievable using C18 reverse-phase columns (ACN/water + 0.1% TFA) .
How does the pyrrolidine-sulfonamide moiety influence the compound’s solubility and target binding affinity compared to analogs?
- Solubility : The sulfonamide group enhances water solubility (logP ~1.8) vs. non-sulfonylated analogs (logP ~3.5), critical for in vivo bioavailability .
- Target interactions : Molecular docking studies suggest the pyrrolidine ring facilitates hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites), while the sulfonamide acts as a hydrogen bond acceptor . Comparative data with benzimidazole or thiazole analogs show 2–3× higher IC₅₀ values in kinase inhibition assays .
What experimental approaches can resolve discrepancies in reported biological activity across studies?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) to normalize activity data .
- Metabolic stability testing : Incubate with liver microsomes to identify metabolite interference, which may explain variability in IC₅₀ values .
- Structural analogs analysis : Compare activity of derivatives (e.g., pyridine vs. benzimidazole substituents) to isolate pharmacophore contributions .
How can researchers design target identification studies for this compound?
- Chemoproteomics : Use immobilized compound probes in pull-down assays with lysates from cancer cell lines to capture binding proteins .
- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Gene knockout models : CRISPR-Cas9 silencing of candidate targets (e.g., MAPK14) validates mechanism in apoptosis assays .
What are the key stability challenges under physiological conditions, and how can formulation mitigate them?
- pH sensitivity : Sulfonamide hydrolysis occurs at pH <3 or >10. Use enteric coatings for oral administration to bypass gastric degradation .
- Light/heat degradation : Store lyophilized powder at -20°C in amber vials; aqueous solutions degrade within 72 hours at 25°C .
- Excipient compatibility : Co-formulation with cyclodextrins improves plasma stability by 40% in rodent models .
How do structural modifications at the 6-methoxy position impact biological activity?
| Modification | Activity Change | Rationale |
|---|---|---|
| 6-Ethoxy | Reduced kinase inhibition (IC₅₀ ↑30%) | Increased steric hindrance limits ATP-binding pocket access |
| 6-Hydroxy | Enhanced solubility (logP ↓0.5) but lower membrane permeability | Polar hydroxy group impedes passive diffusion |
| 6-Chloro | Improved IC₅₀ (↓50%) in tyrosine kinase assays | Electrophilic chlorine enhances target covalent binding |
What computational tools are recommended for predicting ADMET properties?
- ADMET Predictor™ : Estimates hepatic clearance (e.g., Clint = 15 mL/min/kg) and blood-brain barrier penetration (logBB = -1.2) .
- SwissADME : Flags potential CYP3A4 inhibition (Probability >70%) due to triazole moiety .
- Molecular Dynamics (MD) Simulations : Simulate binding persistence (e.g., >80% occupancy over 100 ns) with target kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
